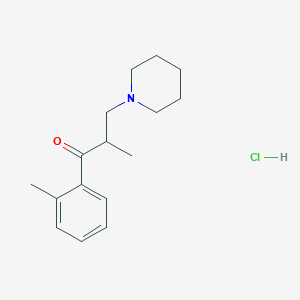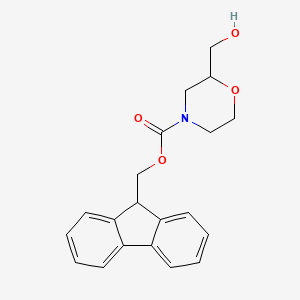
6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antimicrobial activity, making it effective against a wide range of bacterial infections. It is structurally related to other fluoroquinolones and is used in various medical and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This involves the cyclization of appropriate aniline derivatives with keto acids or esters.
Introduction of the fluoro groups: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the piperazine ring: This step involves the nucleophilic substitution of a suitable leaving group with 4-methylpiperazine.
Final functionalization: The carboxylic acid group is introduced through hydrolysis or other suitable reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinolone core or the piperazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles/electrophiles are used under appropriate conditions.
Major Products
科学的研究の応用
6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other quinolone derivatives.
Biology: Studied for its antimicrobial properties and effects on bacterial DNA replication.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antimicrobial agents and formulations.
作用機序
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death. This mechanism is similar to other fluoroquinolones but may have unique interactions due to its specific structure.
類似化合物との比較
Similar Compounds
Fleroxacin: Another fluoroquinolone with a similar structure and mechanism of action.
Ciprofloxacin: Widely used fluoroquinolone with broad-spectrum activity.
Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.
Uniqueness
6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid stands out due to its specific substitutions, which may confer unique pharmacokinetic properties and spectrum of activity. Its structure allows for potential modifications to enhance its efficacy and reduce resistance.
特性
分子式 |
C17H20F3N3O3 |
|---|---|
分子量 |
371.35 g/mol |
IUPAC名 |
6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H20F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8,11H,2-7,9H2,1H3,(H,25,26) |
InChIキー |
NXMDNIYZQTTZFR-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C(C=C3C(=O)C(CN(C3=C2F)CCF)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)










